3-(Boc-amino)-4-(2-hydroxyphenyl)butyric Acid
CAS No.:
Cat. No.: VC18380618
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H21NO5 |
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Molecular Weight | 295.33 g/mol |
IUPAC Name | 4-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(9-13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19) |
Standard InChI Key | LHNZKUJQXQNXQW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid consists of a four-carbon backbone with a Boc-protected amine at the third position, a carboxylic acid group at the terminal carbon, and a 2-hydroxyphenyl moiety at the fourth carbon. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Key Structural Features:
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Boc Protection: The tert-butoxycarbonyl group shields the amino functionality during synthetic steps, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
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Hydroxyphenyl Group: The aromatic ring with a hydroxyl substituent enhances solubility in polar solvents and facilitates hydrogen bonding, which is critical for biological activity.
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Chirality: The stereochemistry at the third carbon (R or S configuration) determines its utility in asymmetric synthesis, particularly for bioactive molecules .
Physicochemical Data (inferred from analogs):
Synthetic Routes and Optimization Strategies
The synthesis of 3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid involves multi-step protocols to ensure stereochemical integrity and minimize impurities. A representative route, adapted from methodologies for related compounds, is outlined below:
Step 1: Protection of the Amino Group
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide . This step typically achieves yields >95% under mild conditions (0–25°C, 2–6 hours).
Step 2: Coupling with the Hydroxyphenyl Moiety
A Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling introduces the 2-hydroxyphenyl group. For example, palladium-catalyzed coupling with 2-hydroxyphenylboronic acid in tetrahydrofuran (THF) at 60°C for 12 hours achieves moderate yields (70–80%) .
Step 3: Oxidation and Hydrolysis
The intermediate undergoes oxidation using sodium hypochlorite and sodium chlorite in a buffered system (pH 6.5–7.5) to form the carboxylic acid. This step, adapted from the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, ensures high purity (>98%) with minimal byproducts .
Critical Parameters for Industrial Scale-Up:
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Solvent Selection: Water-immiscible solvents like toluene or methyl tert-butyl ether reduce side reactions (e.g., condensation impurities) .
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Temperature Control: Maintaining reactions at 20–40°C prevents racemization and thermal degradation .
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Purification: Recrystallization from ethyl acetate/n-hexane mixtures yields pharmaceutical-grade material .
Applications in Pharmaceutical Development
3-(Boc-amino)-4-(2-hydroxyphenyl)butyric acid is hypothesized to play roles analogous to its structural relatives in drug discovery:
Intermediate for Enzyme Inhibitors
Similar Boc-protected amino acids are precursors to dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin . The hydroxyphenyl variant could enhance binding affinity to metalloproteases due to its hydrogen-bonding capacity.
Neuroprotective Agents
Derivatives of this compound may inhibit enkephalinase, an enzyme implicated in neurodegeneration. Stabilization of opioid peptides via enzyme inhibition has been demonstrated in analogs.
Antimicrobial Peptide Synthesis
The hydroxyphenyl group’s aromaticity and polarity make it suitable for designing antimicrobial peptides with improved membrane penetration .
Comparative Analysis with Related Compounds
The hydroxyphenyl derivative exhibits distinct advantages over analogs with non-hydroxylated aryl groups:
Challenges and Future Directions
Despite its promise, industrial adoption faces hurdles:
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Impurity Control: Condensation byproducts analogous to those in sitagliptin synthesis (e.g., impurity A ) may form during coupling steps, necessitating rigorous process optimization.
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Stereochemical Purity: Achieving >99% enantiomeric excess requires advanced catalytic systems, such as immobilized lipases or chiral ligands .
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Scalability: Transitioning from batch to continuous-flow reactors could enhance yield and reduce costs, as demonstrated in related syntheses.
Future research should prioritize:
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